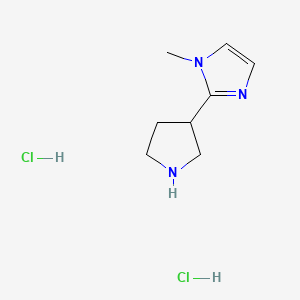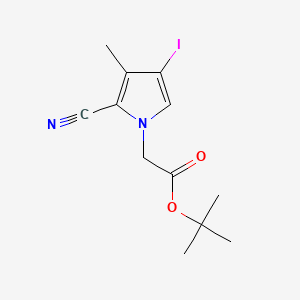
Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide typically involves the reaction of 5-chloro-2-methoxyphenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve palladium catalysts and bases such as potassium carbonate.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials.
Mécanisme D'action
The primary mechanism of action for Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide in Suzuki-Miyaura coupling involves the transmetalation of the organoboron compound to a palladium catalyst. This is followed by the coupling of the aryl group with an electrophilic partner, resulting in the formation of a new carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium (2-chloro-5-methoxyphenyl)trifluoroboranuide
- Potassium 4-bromophenyltrifluoroborate
Uniqueness
Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and selectivity in coupling reactions. This makes it particularly useful in the synthesis of certain complex organic molecules that require precise functional group placement .
Propriétés
Formule moléculaire |
C7H6BClF3KO |
|---|---|
Poids moléculaire |
248.48 g/mol |
Nom IUPAC |
potassium;(5-chloro-2-methoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H6BClF3O.K/c1-13-7-3-2-5(9)4-6(7)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
Clé InChI |
BPUNWHPOAVZKKU-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C=CC(=C1)Cl)OC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13466849.png)

![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B13466871.png)

![3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13466876.png)

![1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13466891.png)
![6-bromo-8-methylTetrazolo[1,5-a]pyridine](/img/structure/B13466896.png)
![Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13466905.png)
![4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13466908.png)



